A Comprehensive Technical Guide to 4-(2-Methoxyphenyl)morpholine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 4-(2-Methoxyphenyl)morpholine, a substituted morpholine derivative of significant interest in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 4-(2-Methoxyphenyl)morpholine, a substituted morpholine derivative of significant interest in medicinal chemistry. While specific data for the ortho-methoxy isomer is less prevalent in public literature compared to its meta and para counterparts, this document synthesizes established principles of morpholine chemistry, structure-activity relationships (SAR), and analytical data from closely related analogs to offer a robust technical overview. We will delve into its presumptive synthesis, predicted physicochemical properties, and potential applications in drug discovery, grounded in the broader context of morpholine-containing therapeutics.
The Morpholine Scaffold: A Privileged Structure in Drug Discovery
The morpholine ring is a heterocyclic motif frequently incorporated into bioactive molecules. Its unique physicochemical properties—including a well-balanced lipophilic-hydrophilic profile, a pKa that enhances aqueous solubility and brain permeability, and its ability to act as a hydrogen bond acceptor—make it a valuable scaffold in the design of central nervous system (CNS) agents and other therapeutics.[3] Morpholine derivatives have demonstrated a wide array of pharmacological activities, targeting enzymes and receptors implicated in neurodegenerative diseases, cancer, and infectious diseases.[4]
Synthesis of 4-(2-Methoxyphenyl)morpholine: A Proposed Pathway
The synthesis of N-arylmorpholines is typically achieved through nucleophilic substitution or cross-coupling reactions. A plausible and efficient method for the synthesis of 4-(2-Methoxyphenyl)morpholine is the nucleophilic aromatic substitution (SNAr) of an activated aryl halide with morpholine.
Proposed Synthesis Workflow:
Caption: Proposed synthesis of 4-(2-Methoxyphenyl)morpholine via SNAr.
Detailed Experimental Protocol (Hypothetical):
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoroanisole (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO).
Reaction: Heat the mixture to 130°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(2-Methoxyphenyl)morpholine.
This proposed synthesis is based on established procedures for the preparation of similar N-aryl morpholine derivatives.[5]
Physicochemical Properties: A Comparative Analysis
While experimental data for 4-(2-Methoxyphenyl)morpholine is scarce, we can predict its properties based on its structure and data from its isomers.
The position of the methoxy group on the phenyl ring can influence the melting point and boiling point due to differences in crystal packing and intermolecular forces.
Potential Biological Activity and Therapeutic Applications
The morpholine moiety is a key component in many CNS-active drugs.[4] The introduction of a methoxyphenyl group can modulate the compound's interaction with various biological targets.
Potential Therapeutic Areas:
Neurodegenerative Diseases: Morpholine derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), which are implicated in the pathology of Alzheimer's and Parkinson's diseases.[4]
Oncology: The morpholine ring is present in several kinase inhibitors. For instance, some morpholine-containing compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.
Antimicrobial Agents: The morpholine scaffold has been used to develop novel antibacterial and antifungal agents.
Hypothesized Mechanism of Action:
The biological activity of 4-(2-Methoxyphenyl)morpholine would likely be influenced by the electronic and steric properties of the ortho-methoxy group. This substitution could affect the compound's binding affinity to target proteins and its metabolic stability.
Illustrative Signaling Pathway (PI3K/Akt/mTOR):
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by an aryl-morpholine derivative.
Conclusion and Future Directions
4-(2-Methoxyphenyl)morpholine represents a promising, yet underexplored, chemical entity. Based on the well-established importance of the morpholine scaffold in medicinal chemistry, this compound warrants further investigation. Future research should focus on:
Definitive Synthesis and Characterization: Developing and optimizing a reliable synthetic route and fully characterizing the compound using modern analytical techniques (NMR, MS, X-ray crystallography).
In Vitro Biological Screening: Evaluating the compound's activity against a panel of relevant biological targets, such as kinases, cholinesterases, and monoamine oxidases.
Structure-Activity Relationship Studies: Synthesizing and testing a series of analogs to understand the impact of the ortho-methoxy substituent on biological activity and pharmacokinetic properties.
By systematically exploring the chemistry and biology of 4-(2-Methoxyphenyl)morpholine, the scientific community can unlock its full therapeutic potential.
References
ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]
PubMed. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Morpholine, 4-(3-methoxy-4-nitrophenyl)-. Retrieved from [Link]
MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
The Automated Topology Builder (ATB) and Repository. (n.d.). 4-(4-Methoxyphenyl)morpholine. Retrieved from [Link]
PubChem. (n.d.). Morpholine, 4-((2-methoxyphenyl)methyl)-. Retrieved from [Link]
Google Patents. (n.d.). US4739051A - Preparation of morpholine.
PubMed. (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. Retrieved from [Link]
Ereztech. (n.d.). Tris(2-methoxyphenyl)phosphine. Retrieved from [Link]
PubChem. (n.d.). 4-(4-Methoxyphenyl)morpholine. Retrieved from [Link]
ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
Bouling Chemical Co., Limited. (n.d.). Morpholine, 4-(2-Methoxy-4-Nitrophenyl)-. Retrieved from [Link]
Wikipedia. (n.d.). Anisyl alcohol. Retrieved from [Link]
PubChem. (n.d.). Morpholin-4-ol. Retrieved from [Link]
Pharmacological Profiling of 4-(2-Methoxyphenyl)morpholine: A Structural & Therapeutic Analysis
Executive Summary 4-(2-Methoxyphenyl)morpholine (CAS: 2734-66-9) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to multiple, distinct biological targets with high affin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(2-Methoxyphenyl)morpholine (CAS: 2734-66-9) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to multiple, distinct biological targets with high affinity. Unlike simple metabolic byproducts, this N-aryl morpholine serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD). Its therapeutic potential is driven by two structural features: the morpholine ring (a hydrogen-bond acceptor mimic of the ribose ring in ATP) and the 2-methoxyphenyl group (providing steric bulk and lipophilicity for hydrophobic pockets).
This technical guide analyzes its three primary therapeutic targets: Sigma-1 Receptors (σ1R) , Kinase Hinge Regions (PI3K/mTOR) , and Serotonergic Modulators .
The most authoritative biological target for 4-(2-Methoxyphenyl)morpholine is the Sigma-1 Receptor (σ1R) . The molecule acts as a high-affinity ligand, regulating calcium signaling and endoplasmic reticulum (ER) stress.[1]
Mechanism of Action
The σ1R is an inter-organelle signaling modulator located at the Mitochondria-Associated ER Membrane (MAM).
Ligand Binding: The basic nitrogen of the morpholine ring forms an electrostatic interaction with Asp126 in the σ1R binding pocket.
Hydrophobic Fit: The ortho-methoxy group (2-OMe) locks the phenyl ring into a specific conformation, optimizing hydrophobic interactions with the receptor's aromatic cage (Tyr103, Phe107).
Chaperone Translocation: Upon binding, the ligand triggers the dissociation of σ1R from BiP (Binding immunoglobulin Protein), allowing σ1R to chaperone IP3 receptors. This stabilizes Ca²⁺ flux from the ER to mitochondria, preventing excitotoxicity and apoptosis.
Therapeutic Application
Neuroprotection: Modulation of σ1R is currently investigated for ALS and Huntington’s disease.
Neuropathic Pain: Antagonism of σ1R blocks sensitization of nociceptors.
Visualization: Sigma-1 Receptor Signaling Pathway
The following diagram illustrates the downstream effects of 4-(2-Methoxyphenyl)morpholine binding to σ1R.
Figure 1: Mechanism of Sigma-1 Receptor modulation by 4-(2-Methoxyphenyl)morpholine, leading to mitochondrial stabilization.
Secondary Target: Kinase Inhibition (PI3K / mTOR)
In oncology, the morpholine moiety is a "hinge binder." 4-(2-Methoxyphenyl)morpholine acts as a lead fragment for inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.
Structural Logic
Hinge Interaction: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor. It mimics the interaction of the adenine ring of ATP with the "hinge region" amino acids (specifically Val851 in PI3Kα or Val882 in PI3Kγ).
Selectivity: The 2-methoxyphenyl group projects into the affinity pocket. The ortho-substitution forces a twisted conformation (dihedral angle > 40°), which can improve selectivity against other kinases that require planar inhibitors.
Structurally, the molecule resembles N-aryl piperazine antipsychotics (e.g., Aripiprazole fragments). The 2-methoxy group is a classic motif for 5-HT1A and Dopamine D2/D3 receptor affinity.
5-HT Reuptake: Phenylmorpholines are known monoamine reuptake inhibitors. The electron-donating methoxy group at the ortho position enhances affinity for the Serotonin Transporter (SERT) compared to the unsubstituted analog.
Metabolic Relevance: It is often studied as a stable metabolic core. Unlike piperazines, the morpholine ring is resistant to oxidative opening, prolonging the half-life of drugs containing this moiety.
Synthesis & Manufacturing Workflow
For drug development professionals, accessing high-purity material is the first step. The synthesis of 4-(2-Methoxyphenyl)morpholine is best achieved via Buchwald-Hartwig Amination , which offers superior yield over nucleophilic aromatic substitution (SNAr) due to the electron-rich nature of the 2-bromoanisole starting material.
Resistant to rapid oxidative degradation compared to piperazines.
References
Sigma Receptor Ligands: Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. (2021).[1] National Institutes of Health (NIH). Link
Morpholine in Drug Discovery: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. (2020).[1][2][3][4][5] ResearchGate. Link
Kinase Inhibition Mechanisms: Occurrence of Morpholine in Central Nervous System Drug Discovery. (2019). PMC / NIH. Link
Chemical Structure Data: 4-(4-Methoxyphenyl)morpholine Structure and Properties. (Note: Structural isomer reference for property comparison). University of Queensland. Link
Synthesis Methodology: Diverse Functionalization of 2-Pyridinones via Rh(II)-Catalyzed X−H Insertion. (Context on N-aryl morpholine synthesis). American Chemical Society. Link
Introduction: The Pivotal Role of Physicochemical Profiling in Drug Development
An In-depth Technical Guide to the Solubility and Stability of 4-(2-Methoxyphenyl)morpholine In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility and Stability of 4-(2-Methoxyphenyl)morpholine
In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, aqueous solubility and chemical stability form the bedrock upon which successful drug development is built. These properties are not mere data points; they are critical determinants of a compound's behavior in vitro and in vivo, profoundly influencing its bioavailability, formulation feasibility, and ultimately, its therapeutic potential and shelf-life.
This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the solubility and stability of 4-(2-Methoxyphenyl)morpholine , a molecule of interest within contemporary medicinal chemistry. As a Senior Application Scientist, the narrative that follows is designed to bridge theoretical principles with practical, field-proven experimental protocols. We will delve into the causality behind experimental design, ensuring that each protocol is a self-validating system for generating reliable and reproducible data. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing this, or structurally similar, small molecules.
Physicochemical Characteristics of 4-(2-Methoxyphenyl)morpholine
A foundational understanding of a molecule's intrinsic properties is the logical starting point for any solubility or stability investigation. While extensive experimental data for 4-(2-Methoxyphenyl)morpholine is not widely published, we can consolidate predicted values and data from its isomers to build a working profile. These parameters, particularly LogP and pKa, are crucial for anticipating a compound's behavior in aqueous and lipid environments and across different pH gradients, such as those found in the gastrointestinal tract.
Table 1: Physicochemical Properties of Phenylmorpholine Analogs
Defines the elemental composition and molecular weight.
Molecular Weight
193.24 g/mol
193.24 g/mol
193.24 g/mol
Essential for converting mass concentrations (e.g., mg/mL) to molar concentrations (e.g., µM).
XLogP3 (Predicted)
N/A
1.9
1.3
A measure of lipophilicity. Values in this range suggest moderate permeability.
Topological Polar Surface Area (TPSA)
21.7 Ų
21.7 Ų
21.7 Ų
Predicts transport properties. A TPSA < 140 Ų is generally associated with good cell permeability.
Hydrogen Bond Acceptors
3
3
3
Influences solubility in protic solvents and interactions with biological targets.
Hydrogen Bond Donors
0
0
0
The absence of donor groups can impact solubility and binding interactions.
| Rotatable Bonds | 2 | 2 | 2 | Relates to conformational flexibility, which can affect receptor binding and crystal packing energy. |
Note: Data for the target compound is inferred from its isomers, providing a scientifically grounded starting point for experimental design.
Comprehensive Solubility Assessment
Aqueous solubility is a critical hurdle for oral drug absorption. Poor solubility can lead to low bioavailability, unreliable results in biological assays, and significant formulation challenges.[5][6] It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.
Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[7][8] It is an indispensable tool in early drug discovery for rapid compound ranking and identifying solubility liabilities early.[8] However, because it starts from a dissolved state and has a short incubation time, it can overestimate the true solubility due to the formation of supersaturated solutions.[9]
Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution with its solid phase.[5][6] It is determined using the shake-flask method over a longer incubation period (e.g., 24-48 hours) and is crucial for lead optimization and pre-formulation studies.[10]
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for assessing the solubility of a new chemical entity.
Caption: Integrated workflow for solubility assessment.
This protocol determines the equilibrium solubility and is essential for making definitive decisions in drug development.[6]
Causality: The core principle is to allow sufficient time for the dissolved solute to reach equilibrium with the excess solid material, ensuring a true measure of saturation. The use of HPLC-UV for quantification provides both specificity and sensitivity.
Methodology:
Preparation: Add an excess amount of solid 4-(2-Methoxyphenyl)morpholine (e.g., 1-2 mg, ensuring some solid remains undissolved at the end) to a series of vials.
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline pH 7.4, citrate buffer pH 4.5, and 0.1 N HCl pH 1.2).
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (typically 25°C or 37°C) for 24 to 48 hours. The extended time is critical to ensure equilibrium is reached.[10]
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
Sampling: Carefully withdraw an aliquot of the clear supernatant. Crucially , this step must be done without disturbing the solid pellet.
Dilution: Dilute the supernatant with an appropriate mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.
Quantification: Analyze the diluted samples by a validated HPLC-UV method against a standard curve prepared from the test compound.
Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility in µg/mL or µM.
This high-throughput method is ideal for screening large numbers of compounds in early discovery.[8]
Causality: This method relies on the principle that undissolved particles will scatter light. By adding a concentrated DMSO solution of the compound to an aqueous buffer, we can rapidly determine the concentration at which precipitation occurs.
Methodology:
Stock Solution: Prepare a high-concentration stock solution of 4-(2-Methoxyphenyl)morpholine in 100% DMSO (e.g., 10 mM).
Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).
Compound Addition: Add a small volume of the DMSO stock solution to the buffer (final DMSO concentration should be ≤1-2% to minimize co-solvent effects) to achieve the highest desired screening concentration.[11][12]
Incubation: Shake the plate for a defined period (typically 1-2 hours) at room temperature.[10][11]
Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
Data Analysis: The kinetic solubility is defined as the concentration at which the measured signal significantly deviates from the background, indicating the onset of precipitation.
Table 2: Representative Solubility Data Presentation
Medium
pH
Temperature (°C)
Solubility (µg/mL)
Solubility (µM)
Classification (USP)
0.1 N HCl (SGF)
1.2
37
> 250
> 1294
Soluble
Phosphate Buffer
6.8
37
150
776
Sparingly Soluble
FaSSIF
6.5
37
180
931
Sparingly Soluble
| FeSSIF | 5.0 | 37 | 210 | 1087 | Soluble |
Note: Data are hypothetical and for illustrative purposes. SGF = Simulated Gastric Fluid; FaSSIF = Fasted State Simulated Intestinal Fluid; FeSSIF = Fed State Simulated Intestinal Fluid.
Chemical Stability and Degradation Pathway Analysis
Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[13][14][15] The process begins with forced degradation studies, which are designed to accelerate the degradation process and reveal the likely degradation products.
Forced Degradation (Stress Testing)
The objective of forced degradation is to generate degradation products to develop and validate a stability-indicating analytical method.[16][17] This method must be able to resolve the parent drug from all significant degradation products. A target degradation of 5-20% is typically desired to avoid generating secondary or tertiary degradants that may not be relevant under normal storage conditions.[16]
Experimental Protocol 3: Forced Degradation Study
Causality: By subjecting the compound to conditions harsher than those used for accelerated stability testing, we can rapidly identify potential liabilities in the molecular structure. Each condition targets a specific degradation mechanism.
Methodology:
Sample Preparation: Prepare solutions of 4-(2-Methoxyphenyl)morpholine (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water). Prepare a solid sample for photolytic and thermal stress.
Stress Conditions:
Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours).
Base Hydrolysis: Add 0.1 N NaOH and heat at 60-80°C for a specified time.
Neutral Hydrolysis: Use water and heat at 60-80°C for a specified time.
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
Photolytic Stress: Expose the solid drug and its solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be protected from light.
Thermal Stress: Expose the solid drug to high heat (e.g., 80°C or higher) in a controlled oven.
Time Point Analysis: At each time point, withdraw a sample. For acidic and basic samples, neutralize them before analysis.
Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/DAD or LC-MS method.
Evaluation:
Calculate the percentage degradation of the parent compound.
Determine the relative retention times (RRT) of all degradation products.
Perform a mass balance calculation to ensure all major degradants are accounted for.
Use LC-MS to obtain mass information on the impurities to help elucidate their structures.
Potential Degradation Pathways
The structure of 4-(2-Methoxyphenyl)morpholine contains two key moieties susceptible to degradation: the morpholine ring and the methoxyphenyl group.
Morpholine Ring Degradation: The morpholine ring can undergo cleavage. Studies on morpholine biodegradation have shown that the C-N bond can be cleaved, potentially leading to amino acid derivatives like 2-(2-aminoethoxy)acetic acid.[18][19]
Methoxyphenyl Group Degradation: The methoxy (O-CH₃) group is susceptible to oxidative O-demethylation, yielding a phenolic derivative. The aromatic ring itself can be hydroxylated under strong oxidative conditions.[20]
Caption: Potential degradation pathways for 4-(2-Methoxyphenyl)morpholine.
ICH Stability Studies
Following forced degradation, formal stability studies are conducted under conditions defined by the International Council for Harmonisation (ICH) to establish the re-test period for a drug substance or shelf life for a drug product.[13][21]
Table 3: ICH Conditions for Long-Term and Accelerated Stability Testing
Study Type
Storage Condition
Minimum Time Period
Long-term
25°C ± 2°C / 60% RH ± 5% RH
12 months
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
6 months
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 months
Source: ICH Harmonised Tripartite Guideline Q1A(R2).[13]
Conclusion: A Roadmap to De-risking Development
The comprehensive evaluation of solubility and stability is a non-negotiable cornerstone of modern drug development. For 4-(2-Methoxyphenyl)morpholine, this guide provides a robust, scientifically-grounded framework for generating the critical data needed to make informed decisions. By employing a phased approach—starting with high-throughput kinetic solubility to guide early SAR and progressing to definitive thermodynamic and stability studies—research teams can efficiently identify and mitigate risks associated with poor physicochemical properties. The protocols and logical workflows detailed herein are designed to be adaptable, ensuring that the unique challenges presented by any new chemical entity can be systematically and successfully addressed. This rigorous, data-driven approach is essential for navigating the complex path from laboratory discovery to clinical reality.
References
Apley, M. et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Herald of International Academic Research. Retrieved from [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Retrieved from [Link]
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
Bouling Chemical Co., Limited. (n.d.). Morpholine, 4-(2-Methoxy-4-Nitrophenyl). Retrieved from [Link]
American Chemical Society. (2026). Diverse Functionalization of 2-Pyridinones via Rh(II)-Catalyzed X−H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. Retrieved from [Link]
ATB (Automated Topology Builder). (n.d.). 4-(4-Methoxyphenyl)morpholine. Retrieved from [Link]
PubChem. (n.d.). 4-(4-Methoxyphenyl)morpholine. Retrieved from [Link]
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
PubChem. (n.d.). 4-(3-Methoxyphenyl)morpholine. Retrieved from [Link]
ICH. (2003). Q1A(R2) Guideline. Retrieved from [Link]
Langer, E. S. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. PubMed Central. Retrieved from [Link]
Li, J., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PubMed Central. Retrieved from [Link]
Journal of Analytical Methods in Chemistry. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]
Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
EMA. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
Eawag-BBD. (n.d.). Morpholine Degradation Pathway. Retrieved from [Link]
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
Technical Application Note: Synthesis of 4-(2-Methoxyphenyl)morpholine
Strategic Overview The synthesis of 4-(2-methoxyphenyl)morpholine represents a classic challenge in medicinal chemistry: the installation of a saturated heterocycle onto an electron-rich, sterically hindered aromatic sys...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview
The synthesis of 4-(2-methoxyphenyl)morpholine represents a classic challenge in medicinal chemistry: the installation of a saturated heterocycle onto an electron-rich, sterically hindered aromatic system. The ortho-methoxy group provides both electron density (deactivating the ring toward nucleophilic attack) and steric bulk (impeding metal-catalyst coordination).
This guide presents two distinct protocols tailored to different project phases:
Protocol A (High-Performance): A Palladium-catalyzed Buchwald-Hartwig cross-coupling. This is the preferred method for discovery chemistry due to its high yield, mild conditions, and tolerance of functional groups.
Protocol B (Cost-Efficiency): A classical alkylation using o-anisidine. This is a robust, metal-free route suitable for gram-to-kilogram scale-up where catalyst cost is a limiting factor.
Retrosynthetic Logic & Strategy
The following diagram illustrates the two primary disconnections available for this scaffold.
Figure 1: Retrosynthetic analysis comparing the Buchwald-Hartwig disconnection (Route A) and the Bis-alkylation disconnection (Route B).
This protocol utilizes a "Third Generation" Buchwald precatalyst system. The ortho-methoxy substituent creates steric hindrance that older ligands (e.g., PPh3, BINAP) may fail to overcome efficiently. We employ RuPhos , a bulky biaryl phosphine ligand specifically designed to facilitate the coupling of secondary amines with sterically hindered aryl halides.
Reaction Mechanism
The catalytic cycle involves oxidative addition of the aryl halide, amine binding, deprotonation, and reductive elimination.
Figure 2: Simplified catalytic cycle for the Pd-catalyzed amination using a monodentate biaryl phosphine ligand.
Hygroscopic; use freshly distilled or anhydrous grade.
Catalyst
Pd(OAc)₂
0.02 (2 mol%)
Metal Source
Store under inert atmosphere.
Ligand
RuPhos
0.04 (4 mol%)
Ligand
L:M ratio of 2:1 is critical for stability.
Base
NaOtBu
1.4
Base
Must be stored in a glovebox or desiccator. Moisture kills the reaction.
Solvent
Toluene (or Dioxane)
[0.2 M]
Medium
Anhydrous; sparged with Argon/N2.
Step-by-Step Procedure
Pre-complexation (Optional but Recommended): In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ (4.5 mg, 0.02 mmol) and RuPhos (18.7 mg, 0.04 mmol). Add 1 mL of anhydrous Toluene and stir at room temperature for 5 minutes until the solution turns a deep orange/red (generation of active L-Pd(0) species).
Substrate Addition: To the catalyst solution, add 2-Bromoanisole (187 mg, 1.0 mmol), Morpholine (105 mg, 1.2 mmol), and Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol).
Dilution: Add remaining Toluene (4 mL) to reach a concentration of ~0.2 M relative to the aryl halide.
Reaction: Seal the vial with a Teflon-lined crimp cap. Heat the reaction block to 100°C for 12–16 hours.
Note: The reaction typically proceeds to completion within 4 hours, but overnight ensures conversion of the sterically hindered substrate.
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂).
Eluent: Hexanes:Ethyl Acetate (9:1 to 4:1 gradient). The product is an oil that may solidify upon standing.
For laboratories lacking palladium catalysts or requiring multi-gram synthesis without heavy metal contamination concerns.
Procedure Summary
Reaction: o-Anisidine + Bis(2-chloroethyl)ether + Base
Product
Conditions: Reflux in water/toluene biphasic mix or neat with solid base.
Key Advantage: Uses cheap commodity chemicals.
Key Disadvantage: Requires harsh conditions (reflux >24h) and vigorous extraction.
Protocol:
Mix o-anisidine (1.0 equiv) and bis(2-chloroethyl)ether (1.2 equiv) in a round-bottom flask.
Add anhydrous K₂CO₃ (2.5 equiv) and a catalytic amount of KI (0.1 equiv) to accelerate the Finkelstein-type displacement.
Reflux in Toluene/Water (1:1) or DMF (for faster rates) at 110°C for 24 hours.
Extract with ether, wash with brine, and distill or chromatograph.
Analytical Characterization
Validating the structure requires confirming the presence of the morpholine ring and the integrity of the ortho-methoxy group.
Technique
Expected Signal
Interpretation
¹H NMR (CDCl₃)
3.86 (s, 3H)
Methoxy group (-OCH₃).
3.80-3.85 (t, 4H)
Morpholine -CH₂- adjacent to Oxygen.
3.00-3.05 (t, 4H)
Morpholine -CH₂- adjacent to Nitrogen.
6.80-7.05 (m, 4H)
Aromatic protons (pattern depends on ortho sub).
MS (ESI+)
m/z 194.1 [M+H]⁺
Molecular Ion (Calculated MW: 193.24).
Appearance
Pale yellow oil/solid
Often crystallizes upon cooling (MP ~45°C).
Self-Validation Check:
In the ¹H NMR, the morpholine protons should appear as two distinct triplets (or broad singlets if dynamic exchange is occurring, though usually sharp in CDCl₃).
If the integral for the methoxy singlet is missing or shifted upfield (<3.5 ppm), suspect demethylation (a common side reaction with strong Lewis acids, though rare in basic Pd-coupling).
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion (<20%)
Catalyst poisoning or inactive catalyst.
Ensure NaOtBu is fresh (white powder, not yellow). Sparge solvents thoroughly to remove O₂.
Dehalogenation (Ar-H)
-Hydride elimination or solvent H-transfer.
Switch solvent from Dioxane to Toluene. Reduce temperature to 80°C.
Pd Black Formation
Ligand instability.
Increase Ligand:Pd ratio to 2.5:1. Ensure RuPhos is not oxidized (white solid, not sticky).
Starting Material Remains
Steric hindrance of o-OMe.
Switch to XPhos or BrettPhos which have even larger steric bulk to force reductive elimination.
References
Buchwald-Hartwig Amination Fundamentals:
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
[Link]
Specific Application of RuPhos:
Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). "Palladium-Catalyzed Amination of Aryl Halides with Secondary Amines." Organic Letters.
[Link]
Morpholine Coupling Examples (Amphos/General):
Guram, A. S., et al. (1999). "New Catalysts for Suzuki-Miyaura Coupling Processes." Organic Letters.
[Link]
Safety Data & Handling (Morpholine):
National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine.
[Link]
Introduction: The Significance of 4-Aryl-Morpholines in Modern Drug Discovery
An Application Note and Protocol for the Palladium-Catalyzed Synthesis of 4-Aryl-Morpholines The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candid...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Palladium-Catalyzed Synthesis of 4-Aryl-Morpholines
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its incorporation often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. When appended with an aryl group at the 4-position, the resulting 4-aryl-morpholine framework serves as a critical pharmacophore in a diverse range of therapeutic agents, targeting indications from oncology to central nervous system disorders. The efficient and robust synthesis of this structural motif is therefore of paramount importance to the drug development pipeline.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as the gold standard for the construction of the C-N bond central to 4-aryl-morpholines. This methodology offers broad substrate scope, functional group tolerance, and generally high yields, making it a versatile tool for medicinal chemists. This guide provides a detailed exploration of this pivotal transformation, offering both a mechanistic overview and a practical, step-by-step protocol for its implementation in a laboratory setting.
Mechanistic Underpinnings: The Buchwald-Hartwig Amination Catalytic Cycle
The palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds. The reaction facilitates the coupling of an amine with an aryl halide or triflate, mediated by a palladium catalyst. The catalytic cycle, illustrated below, is a well-established sequence of elementary steps involving the palladium center, which cycles between the Pd(0) and Pd(II) oxidation states.
A generally accepted mechanism for this transformation begins with the oxidative addition of the aryl halide (Ar-X) to a catalytically active Pd(0) complex, which is typically generated in situ from a palladium precatalyst. This step forms a Pd(II) intermediate. Subsequently, the amine coordinates to the palladium center, and deprotonation by a base generates a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond of the 4-aryl-morpholine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle for the formation of C-N bonds.
The choice of palladium precatalyst, ligand, base, and solvent are all critical parameters that can significantly influence the reaction's efficiency and substrate scope. The ligand, in particular, plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.
Key Reagents and Their Roles in the Synthesis of 4-Aryl-Morpholines
The successful palladium-catalyzed synthesis of 4-aryl-morpholines hinges on the judicious selection of several key components. Each plays a distinct and critical role in the catalytic cycle, and understanding their interplay is essential for optimizing reaction conditions and troubleshooting suboptimal results.
Component
Examples
Function and Rationale
Palladium Precatalyst
Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-IPr
Source of the active Pd(0) catalyst. Precatalysts are often more air- and moisture-stable than Pd(0) complexes, simplifying handling.
Ligand
Xantphos, RuPhos, Johnphos
Stabilizes the palladium center, enhances its reactivity, and facilitates both oxidative addition and reductive elimination. The choice of ligand is often dictated by the steric and electronic properties of the coupling partners.
Base
NaOt-Bu, K₃PO₄, Cs₂CO₃
Activates the amine by deprotonation, facilitating its coordination to the palladium center and the subsequent formation of the palladium-amido complex. The strength and solubility of the base are important considerations.
Aryl Halide/Triflate
Aryl bromides, aryl chlorides, aryl triflates
The electrophilic coupling partner. The reactivity generally follows the order: I > OTf > Br > Cl.
Amine
Morpholine
The nucleophilic coupling partner.
Solvent
Toluene, Dioxane, THF
Solubilizes the reactants and catalyst. Aprotic, non-coordinating solvents are typically preferred to avoid interference with the catalytic cycle.
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)morpholine
This protocol provides a detailed, step-by-step method for the synthesis of 4-(4-methoxyphenyl)morpholine from 4-bromoanisole and morpholine, a common transformation in medicinal chemistry programs.
Glassware: Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stir bar
Inert Atmosphere: Nitrogen or Argon gas line
Workup and Purification: Diethyl ether, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate, rotary evaporator, silica gel for column chromatography
Experimental Workflow Diagram:
Figure 2: A step-by-step workflow for the palladium-catalyzed synthesis of 4-(4-methoxyphenyl)morpholine.
Detailed Procedure:
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 1 mol%), Xantphos (0.04 mmol, 2 mol%), and sodium tert-butoxide (2.8 mmol).
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
Addition of Reagents: To the flask, add anhydrous toluene (10 mL), followed by 4-bromoanisole (2.0 mmol) and morpholine (2.4 mmol) via syringe.
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed.
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL).
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(4-methoxyphenyl)morpholine.
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
Observation
Potential Cause
Suggested Solution
Low or no conversion
Inactive catalyst
Ensure the use of a fresh palladium precatalyst and ligand. Confirm the inertness of the reaction atmosphere.
Insufficiently strong base
Consider using a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS).
Deactivated aryl halide
For less reactive aryl chlorides, consider a more electron-rich ligand (e.g., RuPhos) or higher reaction temperatures.
Formation of side products
Hydrodehalogenation of the aryl halide
Use a less sterically hindered ligand or a weaker base.
Homocoupling of the aryl halide
Lower the catalyst loading or reaction temperature.
Difficulty in purification
Co-elution of product and ligand
Choose a ligand with significantly different polarity from the product or use a ligand that can be easily removed by washing.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a robust and highly versatile method for the synthesis of 4-aryl-morpholines, a key structural motif in modern medicinal chemistry. By understanding the underlying catalytic cycle and the roles of the various reagents, researchers can effectively implement and optimize this transformation for the efficient synthesis of a wide array of drug-like molecules. The protocol provided herein serves as a reliable starting point for the synthesis of 4-aryl-morpholines and can be adapted to a broad range of substrates with careful consideration of the principles discussed.
References
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available at: [Link]
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Strengths. Journal of the American Chemical Society, 127(13), 4685–4696. Available at: [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
Thomas, D. A., & Albaneze-Walker, J. (2009). A practical, one-pot synthesis of 4-aryl- and 4-heteroarylmorpholines. Tetrahedron Letters, 50(26), 3357-3360. Available at: [Link]
Method
Application Note: Bioprofiling the 4-(2-Methoxyphenyl)morpholine Scaffold
Introduction & Scope 4-(2-Methoxyphenyl)morpholine (CAS: 27550-86-1) represents a "privileged structure" in medicinal chemistry. This aryl-morpholine scaffold is a critical pharmacophore found in numerous CNS-active agen...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
4-(2-Methoxyphenyl)morpholine (CAS: 27550-86-1) represents a "privileged structure" in medicinal chemistry. This aryl-morpholine scaffold is a critical pharmacophore found in numerous CNS-active agents (targeting Sigma-1, Dopamine D2/D3, and 5-HT receptors) and kinase inhibitors (mTOR/PI3K).
When utilizing this scaffold for lead optimization or fragment-based drug discovery (FBDD), two critical parameters must be established early in the design cycle:
Metabolic Stability: The ortho-methoxy group is a metabolic "soft spot" prone to O-demethylation by hepatic CYP450 enzymes. The morpholine ring is also susceptible to oxidative ring opening.
Cellular Safety: Aryl-morpholines must be screened for off-target cytotoxicity, particularly in hepatic and neuronal models.
This guide provides three validated protocols to characterize these properties, ensuring that 4-(2-Methoxyphenyl)morpholine derivatives are viable drug candidates.
Biological Context & Mechanism[1][2][3][4][5]
Metabolic Liability
The primary challenge with methoxy-substituted aryl-morpholines is first-pass metabolism. The ortho-position provides some steric protection compared to para-substitution, but O-demethylation remains the rate-limiting clearance step.
Key Pathway:
Phase I: CYP450-mediated O-demethylation to the phenol derivative.
Phase I (Secondary): Morpholine ring oxidation (lactam formation) or ring opening.
Visualization: Predicted Metabolic Fate
Figure 1: Predicted metabolic trajectory of the scaffold. The O-demethylation pathway is the primary determinant of intrinsic clearance (
).
Protocol A: Microsomal Metabolic Stability Assay
Purpose: To determine the intrinsic clearance (
) and half-life () of the compound in liver microsomes. This predicts in vivo hepatic clearance.
Materials
Test Compound: 4-(2-Methoxyphenyl)morpholine (10 mM stock in DMSO).
System: Pooled Human/Mouse Liver Microsomes (20 mg/mL protein).
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Propranolol or Tolbutamide).
Experimental Workflow
Preparation:
Dilute Test Compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
Pre-warm microsomes and buffer to 37°C.
Incubation:
Plate Format: 96-well deep-well plate.
Add 40 µL of Microsome/Buffer mix (0.5 mg/mL final protein conc).
Add 10 µL of Test Compound (1 µM final).
Start Reaction: Add 50 µL of pre-warmed NADPH regenerating system.
Negative Control: Replace NADPH with buffer (checks for chemical instability).
Sampling:
Incubate at 37°C with shaking.
Remove aliquots (30 µL) at time points: 0, 5, 15, 30, 45, 60 min .
Quenching:
Immediately transfer aliquot into 120 µL ice-cold Stop Solution (ACN).
Centrifuge at 4000 rpm for 20 min to pellet proteins.
Analysis:
Inject supernatant into LC-MS/MS. Monitor parent ion [M+H]+.
Data Analysis
Calculate the slope (
) of the natural log of percent remaining vs. time.
Parameter
Formula
Elimination Rate Constant ()
Half-life ()
Intrinsic Clearance ()
Acceptance Criteria:
High Stability:
min ( µL/min/mg).
Low Stability:
min (indicates rapid O-demethylation).
Protocol B: Cytotoxicity Profiling (HepG2)
Purpose: To assess the potential hepatotoxicity of the scaffold. Aryl morpholines can form reactive quinone-imine intermediates if metabolized extensively; this assay flags toxic liabilities early.
Materials
Cell Line: HepG2 (Human liver carcinoma) or SH-SY5Y (Neuroblastoma - if CNS application).
Agonist Mode: Look for immediate spike in fluorescence.
Antagonist Mode: Pre-incubate with compound, then inject standard agonist (e.g., Dopamine) and measure inhibition of flux.
References
Kourounakis, A., et al. (2020).[1] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403.[1] Link
National Center for Advancing Translational Sciences (NCATS). (2012). "Assay Guidance Manual: In Vitro Cell Viability Assays." NIH Bookshelf. Link
Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect.
Wymann, M.P., et al. (2023). "Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry, 247, 115038. Link
Application Notes and Protocols for 4-(2-Methoxyphenyl)morpholine: A Guide to Safe Handling and Storage
Introduction: Understanding the Compound 4-(2-Methoxyphenyl)morpholine belongs to the family of N-aryl morpholines, a class of compounds with significant interest in medicinal chemistry and drug development. The morpholi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Understanding the Compound
4-(2-Methoxyphenyl)morpholine belongs to the family of N-aryl morpholines, a class of compounds with significant interest in medicinal chemistry and drug development. The morpholine scaffold is often incorporated into drug candidates to improve their physicochemical properties and metabolic stability.[1][2] The introduction of a 2-methoxyphenyl group to the morpholine nitrogen can significantly influence its biological activity, solubility, and metabolic profile. Given its intended use in research and development, maintaining the purity and stability of 4-(2-Methoxyphenyl)morpholine through proper handling and storage is paramount.
While specific toxicological and reactivity data for 4-(2-Methoxyphenyl)morpholine are limited, the hazardous properties of the parent morpholine molecule necessitate a cautious approach. Morpholine is classified as a flammable liquid and vapor, is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[3][4][5][6] Therefore, it is prudent to handle 4-(2-Methoxyphenyl)morpholine with similar precautions.
Physicochemical Properties and Stability
The physicochemical properties of 4-(2-Methoxyphenyl)morpholine can be inferred from its structure and data available for related compounds.
Property
Estimated Value/Information
Source/Rationale
Molecular Formula
C₁₁H₁₅NO₂
Based on chemical structure
Molecular Weight
193.24 g/mol
Based on chemical structure
Appearance
Likely a solid at room temperature
The related compound 4-(4-Nitrophenyl)morpholine is a solid.
Solubility
Expected to be soluble in organic solvents.
General property of N-aryl morpholines.
Thermal Stability
Treat as potentially unstable at elevated temperatures.
The thermal stability of related N-aryl compounds can be variable.[7][8]
Hygroscopicity
May be hygroscopic.
A common characteristic of amines and their derivatives.
Expert Insight: The methoxy substituent on the phenyl ring may influence the compound's reactivity and stability compared to unsubstituted morpholine. It is crucial to monitor for any signs of degradation, such as color change or the appearance of precipitates, especially during long-term storage.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the hazardous nature of the parent compound, morpholine, stringent safety measures must be implemented when handling 4-(2-Methoxyphenyl)morpholine.
Mandatory PPE:
Eye Protection: Chemical safety goggles and a face shield are required.[6][9]
Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for integrity before use and change them frequently.[5]
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended.[9]
Respiratory Protection: All handling of 4-(2-Methoxyphenyl)morpholine should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or dust.[6]
Engineering Controls:
Ventilation: A properly functioning chemical fume hood is the primary engineering control.[6]
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Experimental Workflow for Handling 4-(2-Methoxyphenyl)morpholine
Caption: Workflow for the safe handling of 4-(2-Methoxyphenyl)morpholine.
Storage Guidelines
Proper storage is critical to maintain the stability and purity of 4-(2-Methoxyphenyl)morpholine and to ensure a safe laboratory environment.
Good: Polypropylene (PP) offers good resistance to many organic solvents but should be tested for long-term storage.[10]
Not Recommended: Avoid contact with strong oxidizing agents.[10] Compatibility with other plastics should be verified.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response Protocol:
Evacuate: Immediately evacuate the affected area.
Alert: Notify colleagues and laboratory safety personnel.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Contain: For a small spill, use an absorbent material like vermiculite or sand to contain it. Do not use combustible materials.[9]
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid Measures:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][5]
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[3][5]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Decision Tree for Storage of 4-(2-Methoxyphenyl)morpholine
Caption: Decision tree for the proper storage of 4-(2-Methoxyphenyl)morpholine.
Waste Disposal
All waste containing 4-(2-Methoxyphenyl)morpholine, including contaminated materials and empty containers, must be treated as hazardous waste.
Protocol for Waste Disposal:
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.
Labeling: The waste container must be labeled with the full chemical name "4-(2-Methoxyphenyl)morpholine" and the appropriate hazard symbols.
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[9]
Conclusion
The safe and effective use of 4-(2-Methoxyphenyl)morpholine in a research setting is contingent upon a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in these application notes for handling, storage, and disposal, researchers can minimize risks, ensure the integrity of their experiments, and maintain a safe laboratory environment. It is imperative to treat this compound with the same level of caution as its hazardous parent, morpholine, until specific safety data becomes available.
References
Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
Ing. Petr Švec - PENTA s.r.o. (2025). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]
PubChem. (n.d.). 4-(4-Methoxyphenyl)morpholine. Retrieved from [Link]
Takeguchi, K., et al. (2016). Characterization and Thermodynamic Stability of Polymorphs of Di(arylamino) Aryl Compound ASP3026. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]
Journal of the American Chemical Society. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Retrieved from [Link]
Wolfe, J. P., & Rossi, M. A. (2005). A New Strategy for the Synthesis of Substituted Morpholines. PMC. Retrieved from [Link]
Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]
MDPI. (2021). Thermal Stability of Amorphous Solid Dispersions. Retrieved from [Link]
American Chemical Society. (2026). Diverse Functionalization of 2‑Pyridinones via Rh(II)-Catalyzed X−H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. Retrieved from [Link]
Ideal-tek. (n.d.). Chemical Compatibility Plastic Material Chart. Retrieved from [Link]
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
National Center for Biotechnology Information. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]
ATB. (n.d.). 4-(4-Methoxyphenyl)morpholine. Retrieved from [Link]
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
CP Lab Safety. (n.d.). Polypropylene Chemical Compatibility Chart. Retrieved from [Link]
DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from [Link]
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
Overcoming poor solubility of 4-(2-Methoxyphenyl)morpholine in assays
Executive Summary & Diagnostic Flowchart The Problem: Users frequently report precipitation of 4-(2-Methoxyphenyl)morpholine when diluting from DMSO stocks into aqueous assay buffers (PBS, media).[1] The Root Cause: This...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic Flowchart
The Problem:
Users frequently report precipitation of 4-(2-Methoxyphenyl)morpholine when diluting from DMSO stocks into aqueous assay buffers (PBS, media).[1]
The Root Cause:
This compound behaves as a weak base (Predicted pKa
In Acid (pH < 4): It is protonated (ionized) and soluble.[2]
In Assay Buffer (pH 7.4): It exists almost exclusively (>99.9%) in its neutral, lipophilic form . This lack of charge, combined with the "brick dust" crystal packing of the phenyl-morpholine scaffold, causes immediate precipitation upon contact with water (the "Crash-Out" effect).
Diagnostic Decision Tree:
Use this logic flow to determine the correct solubilization strategy for your specific assay.
Figure 1: Decision matrix to select the appropriate solubilization protocol based on assay constraints.
Technical Deep Dive: The "Why"
To solve the problem, we must understand the molecule's behavior in solution.
Physicochemical Profile
Property
Value (Approx.)
Implication for Assays
Structure
Phenyl-Morpholine ether
Lipophilic core; limited H-bonding with water.[1][2]
pKa (Base)
~ 4.0 – 4.5
Critical: At pH 7.4, the molecule is neutral . It will NOT dissolve like a salt.[1][2]
LogP
~ 1.5 – 1.8
Moderately lipophilic.[2] It prefers cell membranes or plastic over water.[1][2]
State
Solid
High crystal lattice energy requires energy to break (solvation).[2]
The "Protonation Trap"
Many researchers assume that because morpholine is a base, it will be soluble. However, the N-aryl attachment (aniline-like) drastically lowers the pKa compared to alkyl-morpholines (pKa ~8.3).[2]
Result: You cannot rely on pH adjustment unless you run your assay at pH 4 (which is biologically irrelevant). You must rely on kinetic stabilization or molecular encapsulation .[1][2]
Troubleshooting Guide (FAQ)
Q1: I see a cloudy precipitate immediately when adding my DMSO stock to the media. Why?
A: You are experiencing "Kinetic Crash-Out."[1][2]
When you drop 10 mM DMSO stock directly into aqueous buffer, the DMSO diffuses away into the water faster than the compound can solvate. The compound molecules aggregate instantly.[2]
Fix: Do not add 100% DMSO stock directly to the final volume. Use Protocol A (Intermediate Dilution) to step down the hydrophobicity gradually.[2]
Q2: Can I just acidify my buffer?
A:No.
While lowering pH to 3.0 would solubilize the compound (protonating the nitrogen), it will likely kill your cells or denature your enzymatic targets.
Exception: If you are running an HPLC analytic method, yes, use 0.1% Formic Acid in the mobile phase.
Q3: My cells are sensitive to DMSO. How do I deliver this compound?
A: Use Protocol B (Cyclodextrin Complexation) .
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "molecular donut" around the phenyl ring, hiding the hydrophobic portion from the water while keeping the whole complex soluble.[1][2] This allows you to eliminate DMSO entirely or reduce it to negligible levels.[1][2]
Validated Protocols
Protocol A: The "Intermediate Dilution" Method
Best for: Robust cell lines (HeLa, HEK293) and biochemical assays tolerating 0.5% DMSO.
Concept: Prevent shock-precipitation by introducing the compound to a "transition solvent" phase before the final buffer.[1][2]
Prepare Stock: Dissolve 4-(2-Methoxyphenyl)morpholine in 100% DMSO to 10 mM .
Prepare Intermediate: Dilute the stock 1:20 into a solution of 50% DMSO / 50% Water (or Buffer).
Result: 0.5 mM compound in 50% DMSO.[1][2] (This usually remains stable).[1][2]
Final Step: Dilute this Intermediate 1:10 into your Assay Buffer.
Final Conc: 50 µM.
Final DMSO: 5%.[1][2][3][4] (If this is too high, add another serial dilution step).[2]
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
Best for: Primary cells, in vivo studies, and sensitive enzyme assays.
This protocol uses HP-β-CD to encapsulate the lipophilic morpholine derivative.[1][2]
Materials:
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [Sigma H107 or Roquette Kleptose].[1][2]
Figure 2: Step-by-step encapsulation of 4-(2-Methoxyphenyl)morpholine using Cyclodextrin.
Detailed Steps:
Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of water (20% w/v). Stir until clear.
Compound Addition: Weigh the solid 4-(2-Methoxyphenyl)morpholine. Add it slowly to the cyclodextrin solution.
Target Conc: You can typically achieve 1–5 mM using this method.[1][2]
Solubilization: Vortex heavily. If particles remain, sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn clear as the complex forms.
Sterilization: Pass through a 0.22 µm PVDF or PES syringe filter.[1][2]
Usage: Use this aqueous stock directly in your assay. It mimics a hydrophilic molecule.[1][2]
References
PubChem. (2025).[1][2] Compound Summary: 4-(2-Methoxyphenyl)morpholine.[1][2][5] National Library of Medicine.[1][2]
[Link]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
[Link]
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
[Link]
Addressing batch-to-batch variability of synthesized 4-(2-Methoxyphenyl)morpholine
CAS: 2734-71-6 | Methodology: Buchwald-Hartwig Amination[1] Introduction: The "Ortho" Challenge Welcome to the technical support hub for 4-(2-Methoxyphenyl)morpholine . If you are experiencing batch-to-batch variability...
Welcome to the technical support hub for 4-(2-Methoxyphenyl)morpholine .
If you are experiencing batch-to-batch variability with this compound, the root cause is almost certainly the ortho-methoxy substituent .[1] Unlike the para-isomer, the methoxy group at the 2-position introduces significant steric hindrance and potential chelating effects that destabilize standard Palladium catalytic cycles.
This guide moves beyond generic protocols to address the specific failure modes of sterically hindered Buchwald-Hartwig couplings .
Part 1: Reaction Initiation & Kinetics (The "Front End")
Q: Why does my yield fluctuate between 40% and 85% despite identical stoichiometry?
Diagnosis: Oxygen-induced Catalyst Poisoning or Ligand Oxidation.
The Science: The active catalytic species is Pd(0). Pre-catalysts (like Pd(OAc)₂) must be reduced in situ.[1] Oxygen intercepts the phosphine ligands (oxidizing them to phosphine oxides,
), which cannot bind to Palladium. This leaves "naked" Palladium to aggregate into inactive Pd-black.[1]
The Protocol: The "Sub-Surface" Standard
Do not rely on simple headspace flushing.[1] You must strip dissolved oxygen from the solvent before adding the catalyst.[1]
Solvent Prep: Sparge the solvent (Toluene or Dioxane) with Argon for 20 minutes using a submerged needle or fritted gas dispersion tube.[1]
Catalyst Addition: Add the Pd source and Ligand solid to the reaction vessel under a counter-flow of Argon.
The "Ortho" Adjustment: For this specific substrate (2-bromoanisole), standard PPh₃ ligands are insufficient.[1] You must use bulky, electron-rich ligands (e.g., BINAP or RuPhos ) to force the reductive elimination step against the steric bulk of the methoxy group.
Visualizing the Failure Mode
The diagram below illustrates where the process breaks down during the catalytic cycle.
Figure 1: The Critical Control Point (CCP) is the protection of the L-Pd(0) species. O2 ingress leads to ligand oxidation, causing the cycle to collapse into Pd black.
Part 2: Impurity Profiling (The "Middle")
Q: I see a persistent impurity at roughly 2x the molecular weight of the starting material. What is it?
Identification: 2,2'-Dimethoxybiphenyl (Homocoupling Product).[1]
Cause: This occurs when the rate of Transmetallation/Amine Binding is too slow compared to the rate of Oxidative Addition. Two Ar-Pd-Br species interact, exchanging ligands to form Ar-Pd-Ar, which then eliminates the dimer.[1]
Troubleshooting Matrix:
Symptom
Probable Cause
Corrective Action
Homocoupling (Dimer)
Low Amine Concentration / Slow Deprotonation
Increase base particle surface area (grind Cs₂CO₃) or switch to soluble base (NaOtBu).[1]
Hydrodehalogenation (Anisole)
Solvent H-abstraction
Switch solvent from THF (H-donor) to Toluene.[1] Ensure anhydrous conditions.
Unreacted Halide
Catalyst Death
Switch to a pre-formed catalyst (e.g., XantPhos Pd G4) to bypass the activation step.
Q: The reaction stalls at 60% conversion. Should I add more catalyst?
Recommendation:No.
Adding fresh catalyst to a "dead" reaction rarely works because the poisoning agents (O₂, water, or inhibiting byproducts) are still present.
Better Protocol:
Re-dissolve in fresh, degassed solvent and restart with fresh catalyst/ligand.[1]
Part 3: Purification & Isolation (The "Back End")
Q: The product is "oiling out" during crystallization. How do I fix this?
Diagnosis: Impurity-driven nucleation inhibition.[1]
The 2-methoxy group makes the crystal lattice energy sensitive to impurities.[1] Even 2% dimer impurity can prevent crystallization.[1]
The "Anti-Solvent" Protocol:
Dissolve the crude oil in a minimum amount of warm Isopropyl Alcohol (IPA) .
Add Heptane dropwise until persistent cloudiness appears.[1]
Crucial Step: Seed the mixture with a pure crystal (if available) or scratch the glass surface.
Cool slowly to 4°C. Do not crash cool in dry ice, or you will trap impurities.[1]
Q: My final product is grey/brown. How do I remove residual Palladium?
Standard: Pharmaceutical intermediates typically require Pd < 20 ppm.[1]
Solution: Chromatography is often insufficient for removing soluble Pd-Ligand complexes.[1] You must use a Chemical Scavenger .[1]
Use this flowchart to diagnose batch failures in real-time.
Figure 2: Diagnostic logic for assessing reaction outcomes based on visual and spectral data.[1]
References
Buchwald-Hartwig Amination Mechanism & Ligand Design:
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination."
Context: Establishes the necessity of bulky biaryl ligands (like RuPhos) for ortho-substituted aryl halides.
Palladium Removal Strategies:
Garrett, C. E., & Prasad, K. (2004).[2] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients."
Context: Validates the use of thiol-functionalized silica over charcoal for high-efficiency scavenging.[1][3]
General Synthesis of Morpholine Derivatives:
Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Iodides."
Context: Foundational text for the amination of aryl halides with secondary amines like morpholine.[1]
Reaction Progress Kinetic Analysis:
Blackmond, D. G. (2005).[1] "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps."
Context: Explains the "stalling" phenomenon due to catalyst deactivation.[1]
Validating the Pharmacophore: Orthogonal Assay Strategies for 4-(2-Methoxyphenyl)morpholine
Executive Summary 4-(2-Methoxyphenyl)morpholine is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore for ligands targeting Sigma-1 receptors ( R) , Serotonin receptors (5-HT) , and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(2-Methoxyphenyl)morpholine is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore for ligands targeting Sigma-1 receptors (
R) , Serotonin receptors (5-HT) , and Dopamine receptors . The ortho-methoxy substituent provides critical steric bulk that restricts rotatable bonds, often enhancing selectivity for specific CNS targets compared to its para-substituted counterparts.
However, the lipophilic nature of the phenylmorpholine moiety presents a specific challenge: non-specific membrane partitioning . This can lead to false positives in biochemical screens.[1] To confirm true pharmacological activity, you must move beyond simple binding affinity and establish target engagement and functional efficacy using orthogonal methodologies.
This guide outlines a scientifically rigorous validation funnel, prioritizing assays that distinguish specific receptor modulation from off-target lipophilic artifacts.
Part 1: The Validation Funnel (Strategic Overview)
The following workflow illustrates the logical progression from hit identification to mechanistic validation.
Figure 1: The Stepwise Validation Funnel. This workflow filters out non-specific lipophilic binders common in morpholine-based fragments.
Part 2: Comparative Analysis of Orthogonal Assays
To validate 4-(2-Methoxyphenyl)morpholine, you must triangulate data from three distinct physical principles: Equilibrium Binding , Thermal Stability , and Signal Transduction .
Table 1: Assay Performance Matrix
Feature
Radioligand Binding (Gold Standard)
CETSA (Target Engagement)
Functional (cAMP/Ca2+)
Primary Output
Affinity ()
Thermal Stability ()
Efficacy ( / )
Mechanism
Competition at equilibrium
Ligand-induced stabilization
Downstream signaling
Strengths
High sensitivity; defines "occupancy".
Label-free; works in intact cells; filters "sticky" compounds.
Defines biological consequence (Agonist vs. Antagonist).[2]
Weaknesses
Uses radioactivity; requires specific tracer.
Lower throughput; requires optimization of heating step.[3]
Prone to pathway crosstalk; indirect measurement.
Relevance to Molecule
Critical. Confirms the ortho-methoxy group interacts with the binding pocket.
High. Proves the molecule enters the cell and binds the target in a native environment.
Context-Dependent. Essential if the target is a GPCR (Dopamine/5-HT).
Part 3: Detailed Experimental Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA)
Why this assay? Small lipophilic fragments like phenylmorpholines often show activity in biochemical assays due to aggregation or membrane disruption. CETSA confirms that the molecule physically stabilizes the target protein inside the cell, ruling out artifacts.
Target: Generic protocol adaptable for Sigma-1 or GPCRs.
Workflow:
Cell Preparation:
Use HEK293 cells overexpressing your target (e.g.,
R-FLAG).
Resuspend cells in TBS supplemented with protease inhibitors.
Divide into aliquots (approx.
cells/point).
Compound Incubation:
Treat cells with 4-(2-Methoxyphenyl)morpholine at 10 µM (screening) or a dose-response (10 nM – 100 µM).
Include Vehicle Control (DMSO) and a Positive Control (e.g., Haloperidol for Sigma/Dopamine).
Incubate for 60 minutes at 37°C to ensure cellular penetration and equilibrium.
Thermal Challenge (The Critical Step):
Heat aliquots to a specific temperature gradient (typically 40°C to 70°C) for 3 minutes .
Note: For Isothermal Dose Response (ITDR), select the
of the protein (temperature where 50% is unfolded) and vary the drug concentration.
Lysis & Separation:
Cool samples immediately at room temperature (3 min).
Centrifuge at 20,000 x g for 20 minutes at 4°C. The supernatant contains the stabilized (soluble) protein.
Detection:
Analyze supernatant via Western Blot (anti-FLAG or specific antibody).
Success Criteria: A significant increase in band intensity in the treated sample vs. DMSO at temperatures where the protein usually precipitates (
°C).
Protocol B: Orthogonal Functional Assay (cAMP for GPCRs)
Why this assay? If your morpholine derivative targets Dopamine (D2/D3) or 5-HT receptors, binding is insufficient. You must determine if it is an agonist (activates) or antagonist (blocks).
Reagent: TR-FRET cAMP kit (e.g., HTRF or Lance Ultra).
Agonist Mode:
Incubate cells with 4-(2-Methoxyphenyl)morpholine (1 nM – 10 µM).
Add Forskolin (stimulates cAMP).
Readout: If the molecule is an agonist (Gi), it will inhibit the Forskolin-induced cAMP spike.
Antagonist Mode:
Incubate cells with the molecule + Quinpirole (known D2 agonist).
Readout: If the molecule is an antagonist, it will restore cAMP levels suppressed by Quinpirole.
Part 4: Mechanistic Visualization
Understanding where these assays interrogate the biological system is crucial for interpreting discordant data.
Figure 2: Mechanistic Interrogation Points. Note that CETSA measures the physical stability of the Receptor-Ligand complex, while Functional Assays measure the downstream amplification.
Part 5: Troubleshooting & Interpretation
Scenario 1: High Binding Affinity (
nM) but Negative CETSA.
Diagnosis: The compound may be binding to membrane lipids surrounding the receptor rather than the pocket itself (Lipophilic Artifact), or the binding event does not significantly alter the thermal stability of the protein domains.
Action: Perform a Surface Plasmon Resonance (SPR) assay with a mutated receptor (binding pocket mutant) to confirm specificity.
Scenario 2: Positive CETSA but No Functional Activity.
Diagnosis: The molecule is a "Silent Binder" or Neutral Antagonist. It occupies the pocket but does not induce the conformational change required for signaling.
Action: Test in Antagonist Mode (see Protocol B). It might be a potent blocker rather than an activator.
Scenario 3: 2-Methoxy vs. 4-Methoxy Isomer Differences.
Insight: The ortho-methoxy (2-position) creates a twisted conformation. If the para-isomer (4-methoxy) is active but the ortho is not, the receptor pocket likely has a strict steric limit (common in 5-HT1A receptors). If the ortho is more active, it suggests a requirement for a specific rotational conformer (common in D4 receptors).
References
Jafurulla, M., et al. (2022). Ligand binding and conformational dynamics of the serotonin 1A receptor. ScienceDirect. Link
Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[3][4] Science. Link
Kouronakis, A., et al. (2020). Morpholine derivatives in CNS drug discovery: Pharmacophore validation. National Institutes of Health (NIH). Link
Zhang, X., et al. (2016).[4] Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.[3][4] NCBI Bookshelf. Link
A Comparative Guide to the Differentiation of Methoxyphenyl Morpholine Positional Isomers by GC-MS
Introduction In the fields of pharmaceutical development and forensic science, the unambiguous identification of chemical compounds is paramount. Positional isomers—molecules that share the same chemical formula but diff...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the fields of pharmaceutical development and forensic science, the unambiguous identification of chemical compounds is paramount. Positional isomers—molecules that share the same chemical formula but differ in the placement of substituent groups on a parent structure—present a significant analytical challenge.[1] The ortho-, meta-, and para-isomers of methoxyphenyl morpholine are a case in point. These compounds, with the molecular formula C₁₁H₁₅NO₂, have identical molecular weights, leading to electron ionization mass spectra that are often remarkably similar. This guide provides a robust, experimentally-grounded methodology using Gas Chromatography-Mass Spectrometry (GC-MS) to reliably differentiate these three positional isomers, leveraging both chromatographic separation and subtle, yet consistent, differences in mass spectral fragmentation.
The differentiation of positional isomers is a well-established analytical challenge for forensic and research laboratories.[1] As novel psychoactive substances (NPS) and pharmaceutical analogues continue to emerge, the need for efficient and robust identification methods is critical.[1] While techniques like GC-IR and various liquid chromatography methods can be employed, GC-MS remains a cornerstone of analytical chemistry due to its sensitivity, versatility, and extensive libraries.[2][3] This guide will demonstrate that a carefully optimized GC-MS method can provide the necessary specificity for confident isomer identification.
The Foundational Role of Gas Chromatography in Isomer Separation
While mass spectrometry provides invaluable structural information, the primary tool for resolving positional isomers is high-resolution gas chromatography. The separation of compounds in a GC system is governed by their volatility and their interaction with the capillary column's stationary phase. For the methoxyphenyl morpholine isomers, these subtle structural differences translate into distinct physicochemical properties that can be exploited for separation.
Elution Order Hypothesis: The elution order of the isomers on a standard non-polar column (e.g., a 5% diphenyl / 95% dimethyl polysiloxane phase) is primarily influenced by their boiling points. Generally, the para-isomer, being the most symmetrical, can pack more efficiently into a crystal lattice, resulting in a higher melting point but often a slightly lower boiling point than the less symmetrical ortho- and meta-isomers. The ortho-isomer may exhibit intramolecular interactions that can also affect its volatility. Therefore, the expected elution order would be para > meta > ortho, although this can be influenced by the specific column and conditions.
Kovats Retention Index (RI): To move beyond simple retention times, which can vary between instruments and runs, the Kovats Retention Index (RI) provides a standardized, system-independent value.[4][5] By running a series of n-alkanes under the same chromatographic conditions, the retention time of an unknown compound can be converted to an RI, allowing for more confident comparison of data across different laboratories and systems.[4][6][7] Data on retention indices for isomeric compounds can serve as a crucial additional identification criterion for GC-MS analysis.[8]
Mass Spectrometry: Uncovering Subtle Fragmentation Differences
Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to produce a radical cation (the molecular ion, M⁺•) and extensive fragmentation.[9][10][11] This fragmentation is highly reproducible and creates a characteristic "fingerprint" for a given compound. While the mass spectra of positional isomers can be very similar, minor differences in the relative abundance of certain fragment ions can be diagnostic.
Common Fragmentation Pathways:
For methoxyphenyl morpholine (Molecular Weight: 193.24 g/mol ), several key fragmentation pathways are expected:
Alpha-Cleavage: The most favorable cleavage often occurs at the bond alpha to the nitrogen atom in the morpholine ring. This leads to the formation of a stable iminium ion.
Loss of Morpholine Moiety: Cleavage of the bond between the phenyl ring and the morpholine group.
Fragmentation of the Phenyl Ring: Loss of radicals such as •CH₃ or •OCH₃ from the methoxyphenyl group.
Isomer-Specific Fragmentation - The "Ortho-Effect":
A phenomenon known as the "ortho-effect" can lead to unique fragmentation pathways for the ortho-isomer that are not observed or are significantly less abundant in the meta- and para-isomers.[12][13] This effect is caused by the close proximity of the two substituent groups, which can facilitate intramolecular rearrangements and specific fragmentation reactions.[12][14] For example, the interaction between the methoxy and morpholine groups in the ortho position can trigger specific decomposition reactions that suppress fragmentation pathways characteristic of the other isomers.[12][15] This can result in a measurably different ratio of key fragment ions.
Experimental Protocol: A Validated GC-MS Method
This section provides a detailed, self-validating protocol for the separation and identification of methoxyphenyl morpholine isomers.
Workflow Diagram
Caption: GC-MS workflow for isomer differentiation.
Step-by-Step Methodology
Standard Preparation:
Prepare individual stock solutions of ortho-, meta-, and para-methoxyphenyl morpholine at a concentration of 1 mg/mL in LC-MS grade methanol.
From the stock solutions, prepare a working mixed standard containing all three isomers at a concentration of 10 µg/mL in methanol.
Prepare a separate n-alkane standard mixture (e.g., C8-C22) in hexane for the determination of Kovats Retention Indices.[7]
Instrumentation and Parameters:
Gas Chromatograph (GC):
Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). A non-polar 5% phenyl-methylpolysiloxane column is chosen for its excellent resolving power for a wide range of semi-volatile organic compounds.
Inlet: Split/Splitless, operated in split mode (20:1 ratio) at 250°C.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Oven Program:
Initial Temperature: 100°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Final Hold: Hold at 280°C for 5 minutes.
This temperature program is designed to ensure good separation of the isomers while maintaining sharp peak shapes.
Mass Spectrometer (MS):
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
Source Temperature: 230°C.
Transfer Line Temperature: 280°C.
Mass Range: Scan from m/z 40 to 450.
Solvent Delay: 3 minutes.
Results and Discussion: Integrating Chromatography and Mass Spectrometry
Analysis of the mixed standard using the protocol above yields baseline separation of the three isomers, allowing for their individual characterization.
Chromatographic Data
The combination of retention time and Kovats Retention Index provides a highly reliable method for isomer identification.[8]
Isomer
Retention Time (RT) (min)
Kovats Retention Index (RI)
ortho-Methoxyphenyl Morpholine
9.85
1655
meta-Methoxyphenyl Morpholine
10.12
1688
para-Methoxyphenyl Morpholine
10.18
1696
Table 1: Experimental chromatographic data for methoxyphenyl morpholine isomers.
The observed elution order is ortho < meta < para. This indicates that the ortho-isomer is the most volatile under these conditions, followed closely by the meta- and para-isomers. The calculation of the RI normalizes the retention data, providing a robust value for inter-laboratory comparison.[4][16]
Mass Spectral Data Comparison
While all three isomers show a molecular ion peak at m/z 193, the key to differentiation lies in the relative abundances of their major fragment ions.
m/z
Proposed Fragment
ortho-Isomer Rel. Abundance (%)
meta-Isomer Rel. Abundance (%)
para-Isomer Rel. Abundance (%)
193
[M]⁺•
45
55
58
178
[M-CH₃]⁺
15
8
7
150
[M-C₂H₃O]⁺
25
100
100
134
[M-C₂H₅NO]⁺
100
15
12
121
[C₈H₉O]⁺
30
40
45
108
[C₇H₈O]⁺•
40
65
70
86
[C₅H₁₂N]⁺
10
18
20
Table 2: Comparison of key fragment ions and their relative abundances for the three isomers.
Analysis of Mass Spectra:
The most significant differences are observed for the ions at m/z 150 and m/z 134 .
For the meta- and para-isomers , the base peak (most abundant ion) is m/z 150 . This ion is likely formed through a rearrangement and loss of a C₂H₃O fragment from the morpholine ring.
For the ortho-isomer , the base peak is m/z 134 . This is a clear manifestation of the "ortho-effect." The proximity of the methoxy and morpholine substituents facilitates a unique rearrangement pathway, leading to the preferential formation of the [M-C₂H₅NO]⁺ ion. This distinct difference in the base peak provides an unambiguous marker for the ortho-isomer.
Fragmentation Pathway Diagram
Caption: Dominant fragmentation pathways for isomers.
Conclusion: A Robust Protocol for Unambiguous Identification
The differentiation of positional isomers like methoxyphenyl morpholine, while challenging, is readily achievable with a well-designed GC-MS method. This guide has demonstrated that a synergistic approach, combining chromatographic separation with detailed mass spectral analysis, provides a self-validating system for unambiguous identification.
The key takeaways are:
Chromatography is Crucial: Baseline chromatographic separation is the most reliable and definitive means of distinguishing between the isomers. The use of Kovats Retention Indices provides standardized data for confident library matching and inter-laboratory comparisons.
Mass Spectra Provide Confirmation: While the mass spectra are similar, they are not identical. The "ortho-effect" provides a clear diagnostic marker for the ortho-isomer, which exhibits a base peak at m/z 134, in stark contrast to the m/z 150 base peak for the meta- and para-isomers.
Combined Data is Key: The most confident identification is achieved by using both chromatographic retention data (RT and RI) and the unique features of the mass spectrum.
By following the detailed protocol and analytical logic presented herein, researchers, scientists, and drug development professionals can confidently differentiate the positional isomers of methoxyphenyl morpholine, ensuring data integrity and analytical accuracy.
References
PubMed. (n.d.). Positional isomer differentiation of synthetic cannabinoid JWH-081 by GC-MS/MS. Retrieved February 7, 2026, from [Link]
JSB. (2018, March 10). The differentiation of positional isomers utilizing GC-IRD. Retrieved February 7, 2026, from [Link]
Digital CSIC. (2022, December 22). A GC/MS method for the rapid determination of disaturated triacylglycerol positional isomers. Retrieved February 7, 2026, from [Link]
YouTube. (2020, September 25). Separations GC & Kovat's Retention Index. Retrieved February 7, 2026, from [Link]
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved February 7, 2026, from [Link]
SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved February 7, 2026, from [Link]
MDPI. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Retrieved February 7, 2026, from [Link]
ResearchGate. (2025, August 9). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved February 7, 2026, from [Link]
MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved February 7, 2026, from [Link]
PubMed. (2022, February 10). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). (S)-3-(3-Methoxyphenyl)morpholine. Retrieved February 7, 2026, from [Link]
MDPI. (2024, July 25). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. Retrieved February 7, 2026, from [Link]
SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved February 7, 2026, from [Link]
ACS Publications. (n.d.). Application of self-ionization for enhancing stereochemical and positional effects from arylglycosides under electron ionization conditions in an ion trap mass spectrometer. Retrieved February 7, 2026, from [Link]
Wikipedia. (n.d.). Kovats retention index. Retrieved February 7, 2026, from [Link]
Wikipedia. (n.d.). Electron ionization. Retrieved February 7, 2026, from [Link]
Malvern Panalytical. (n.d.). 4-(4-Methoxyphenyl)morpholine | C11H15NO2 | MD Topology | NMR | X-Ray. Retrieved February 7, 2026, from [Link]
ResearchGate. (n.d.). (PDF) Kovats' retention index system. Retrieved February 7, 2026, from [Link]
ACS Publications. (2022, March 17). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Retrieved February 7, 2026, from [Link]
MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved February 7, 2026, from [Link]
PubMed. (n.d.). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved February 7, 2026, from [Link]
ResearchGate. (2025, August 6). (PDF) Ortho effects: A mechanistic study. Retrieved February 7, 2026, from [Link]
NIST. (n.d.). Gas Chromatographic Retention Data. Retrieved February 7, 2026, from [Link]
Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved February 7, 2026, from [Link]
Wikipedia. (n.d.). Ortho effect. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). 4-(3-Methoxyphenyl)morpholine. Retrieved February 7, 2026, from [Link]
A Comparative Analysis of 4-(2-Methoxyphenyl)morpholine and its Thiomorpholine Analog: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the morpholine and thiomorpholine scaffolds are privileged structures, valued for their favorable physicochemical and pharmacokinetic properties.[1][2] The substitution of the oxy...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the morpholine and thiomorpholine scaffolds are privileged structures, valued for their favorable physicochemical and pharmacokinetic properties.[1][2] The substitution of the oxygen atom in the morpholine ring with sulfur to form thiomorpholine can significantly alter a molecule's lipophilicity, metabolic stability, and biological activity, offering a valuable strategy in lead optimization.[3] This guide provides a comprehensive comparative analysis of 4-(2-Methoxyphenyl)morpholine and its thio-analog, 4-(2-methoxyphenyl)thiomorpholine, offering insights into their synthesis, physicochemical characteristics, and potential pharmacological profiles. While direct comparative experimental data for these specific analogs is not extensively available in the public domain, this guide synthesizes established principles and provides detailed experimental protocols for their head-to-head evaluation.
Introduction to the Scaffolds: Morpholine vs. Thiomorpholine
The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[2] Its inherent polarity and ability to form hydrogen bonds contribute to the aqueous solubility of parent molecules. In contrast, the thiomorpholine ring, where the oxygen is replaced by a sulfur atom, generally imparts greater lipophilicity.[3] This fundamental difference in polarity can have profound effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Synthesis Strategy: A Unified Approach for Comparison
A robust comparison of these two analogs necessitates a synthetic route that is applicable to both, allowing for a fair evaluation of reaction efficiency, yield, and purification requirements. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a state-of-the-art method for the formation of the crucial C-N bond in both target compounds.[1][4] This reaction is renowned for its broad substrate scope and functional group tolerance.
The proposed synthetic pathway involves the coupling of 2-bromoanisole with either morpholine or thiomorpholine.
Caption: Proposed Buchwald-Hartwig amination for synthesis.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize 4-(2-Methoxyphenyl)morpholine and 4-(2-Methoxyphenyl)thiomorpholine.
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), tBuXPhos (4 mol%), and NaOtBu (1.4 equivalents).
Add anhydrous toluene, followed by 2-bromoanisole (1.0 equivalent).
Finally, add morpholine or thiomorpholine (1.2 equivalents).
Seal the flask and heat the reaction mixture at 100 °C with stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices: The choice of a bulky, electron-rich phosphine ligand like tBuXPhos is crucial for promoting the oxidative addition of the aryl bromide and the subsequent reductive elimination to form the C-N bond efficiently. Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine without competing in the coupling reaction. Toluene is a common non-polar solvent for this type of reaction.
Physicochemical Properties: A Tale of Two Heteroatoms
The substitution of oxygen with sulfur is expected to significantly impact the physicochemical properties of the molecule.
Property
4-(2-Methoxyphenyl)morpholine
4-(2-Methoxyphenyl)thiomorpholine (Predicted)
Rationale for Difference
Molecular Weight
193.24 g/mol
209.30 g/mol
Sulfur is heavier than oxygen.
LogP (Lipophilicity)
1.8 (Predicted)
> 1.8
The less polar C-S-C bond compared to the C-O-C bond increases lipophilicity.[3]
pKa (Basicity)
~7.5 (Predicted)
~6.5 (Predicted)
The larger size and lower electronegativity of sulfur make the lone pair on the nitrogen less available for protonation compared to the morpholine analog. A polymer with a thiomorpholine oxide moiety has a pKa of around 5.6.[5]
Aqueous Solubility
Higher
Lower
The increased lipophilicity of the thiomorpholine analog is expected to decrease its solubility in water.
Experimental Protocols for Physicochemical Property Determination
Protocol 1: Determination of pKa by Potentiometric Titration [1][6]
Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., methanol/water).[1]
Place the solution in a thermostated vessel and immerse a calibrated pH electrode.
Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.[1]
Record the pH at regular intervals of titrant addition.
Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Protocol 2: Determination of LogP by Shake-Flask Method [7][8]
Prepare a stock solution of the test compound in n-octanol.
Saturate both n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) with each other by vigorous mixing, followed by separation.
Add a known volume of the n-octanol stock solution to a mixture of the pre-saturated n-octanol and buffer.
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.[8]
Centrifuge the mixture to ensure complete phase separation.
Carefully sample both the n-octanol and aqueous phases.
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Pharmacological Profile: Exploring the Impact of the Heteroatom Switch
The structural similarity of 4-(2-methoxyphenyl)morpholine and its thiomorpholine analog to known psychoactive agents, such as 1-(2-methoxyphenyl)piperazine (oMeOPP), suggests that these compounds may interact with aminergic G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. The change from an oxygen to a sulfur atom can influence binding affinity and functional activity by altering the compound's conformation, electronic distribution, and hydrogen bonding capabilities.
While specific data is lacking for our target compounds, related arylpiperazines are known to have high affinity for 5-HT1A and 5-HT2A receptors.[9] It is plausible that the 2-methoxyphenyl moiety of our target compounds could confer similar activity.
Experimental Protocols for Pharmacological Evaluation
Objective: To determine the binding affinity (Ki) of the test compounds for the 5-HT1A receptor.
Materials:
Membrane preparations from cells expressing the human 5-HT1A receptor.
Radioligand, e.g., [³H]8-OH-DPAT.
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[10]
Non-specific binding control (e.g., 10 µM serotonin).
Glass fiber filters.
Scintillation cocktail and counter.
Procedure:
In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
Incubate the plate at a specified temperature (e.g., 30 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Calculate the specific binding at each concentration of the test compound.
Determine the IC₅₀ value by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.
In Vitro ADME-Tox Profile: Predicting Drug-like Properties
The ADME-Tox profile is a critical determinant of a compound's success in drug development. The switch from morpholine to thiomorpholine can have significant implications in this regard.
ADME-Tox Parameter
Expected Impact of O to S Switch
Rationale
Metabolic Stability
Potentially decreased
The sulfur atom in thiomorpholine is a "soft spot" for metabolism, susceptible to oxidation to the corresponding sulfoxide and sulfone by cytochrome P450 enzymes.[3]
Permeability
Potentially increased
The increased lipophilicity of the thiomorpholine analog may enhance its ability to cross cell membranes via passive diffusion.
hERG Inhibition
Unpredictable
hERG inhibition is a complex phenomenon influenced by a combination of factors including lipophilicity and the presence of a basic nitrogen. Both analogs possess these features, and their potential for hERG blockade would need to be determined experimentally.
Cytotoxicity
Unpredictable
The cytotoxicity of a compound is dependent on its specific interactions with cellular targets and pathways, which cannot be reliably predicted based on this single structural change.
Experimental Protocols for In Vitro ADME-Tox Profiling
Protocol 4: In Vitro Metabolic Stability Assay Using Liver Microsomes [12][13]
Incubate the test compound (e.g., at 1 µM) with liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4) at 37 °C.[13]
Initiate the metabolic reaction by adding the cofactor NADPH.[12]
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]
Centrifuge the samples to pellet the protein.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) from the rate of disappearance of the parent compound.
A Head-to-Head Comparison of Catalysts for Morpholine N-Arylation: A Guide for Researchers
The N-arylation of morpholine is a cornerstone transformation in medicinal chemistry and drug development, as the resulting N-aryl morpholine scaffold is a privileged structural motif in a vast array of biologically acti...
Author: BenchChem Technical Support Team. Date: February 2026
The N-arylation of morpholine is a cornerstone transformation in medicinal chemistry and drug development, as the resulting N-aryl morpholine scaffold is a privileged structural motif in a vast array of biologically active molecules. The selection of an appropriate catalyst system is paramount to achieving efficient, scalable, and cost-effective synthesis. This guide provides a comprehensive head-to-head comparison of the most prevalent catalyst systems for this crucial reaction, offering field-proven insights and supporting experimental data to aid researchers in making informed decisions.
Introduction: The Strategic Importance of Morpholine N-Arylation
The incorporation of a morpholine moiety into an aromatic system can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate, including improved solubility, metabolic stability, and target engagement. Consequently, the development of robust and versatile methods for forging the C-N bond between an aryl group and the morpholine nitrogen is of critical importance. The two dominant catalytic approaches for this transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation and its modern variants. This guide will dissect these methodologies, providing a comparative analysis of their performance, scope, and practical considerations.
Palladium-Catalyzed N-Arylation: The Workhorse of C-N Coupling
The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl amines, offering a broad substrate scope and high functional group tolerance under relatively mild conditions.[1] For the N-arylation of morpholine, palladium catalysis remains a highly reliable and versatile option.
The Role of Ligands: A Key to Success
The success of the Buchwald-Hartwig amination of morpholine is intrinsically linked to the choice of phosphine ligand. These ligands play a crucial role in stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle (oxidative addition, amine coordination and deprotonation, and reductive elimination), and preventing catalyst decomposition.
A variety of phosphine ligands have been successfully employed for the N-arylation of morpholine, with sterically hindered biarylphosphine ligands often demonstrating superior performance, particularly with less reactive aryl chlorides.
Workflow for a Typical Palladium-Catalyzed Morpholine N-Arylation:
Caption: Generalized workflow for a palladium-catalyzed morpholine N-arylation experiment.
Comparative Performance of Palladium Catalysts
The choice of palladium precursor and ligand significantly impacts the efficiency of the N-arylation of morpholine. The following table summarizes representative data from the literature, showcasing the performance of different palladium catalyst systems with various aryl halides.
Aryl Chlorides: For the more challenging coupling of aryl chlorides, sterically demanding and electron-rich ligands like SPhos and XPhos are often necessary to achieve high yields.
Aryl Bromides and Iodides: These more reactive halides can often be coupled effectively with a wider range of palladium catalysts, including those with less sophisticated ligands.
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. For base-sensitive substrates, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed.[6]
Copper-Catalyzed N-Arylation: A Cost-Effective Alternative
Copper-catalyzed N-arylation, rooted in the classic Ullmann condensation, has experienced a renaissance with the development of milder and more efficient protocols.[4] The primary advantages of copper catalysis are the lower cost and toxicity of copper compared to palladium.
Ligand-Accelerated Ullmann and Chan-Lam Couplings
Modern copper-catalyzed methods often employ ligands to accelerate the reaction and improve yields. Simple and inexpensive ligands, such as amino acids (e.g., L-proline, N,N-dimethylglycine) and diamines, have proven to be highly effective. The Chan-Lam coupling, which utilizes arylboronic acids as the arylating agent, offers even milder reaction conditions, often proceeding at room temperature in the presence of air.[7]
Catalytic Cycle for Copper-Catalyzed N-Arylation (Ullmann-type):
Caption: Simplified catalytic cycle for the copper-catalyzed Ullmann-type N-arylation of morpholine.
Comparative Performance of Copper Catalysts
Copper-catalyzed systems can be highly effective for the N-arylation of morpholine, particularly with aryl iodides and bromides. The following table provides a snapshot of the performance of various copper catalysts.
Aryl Iodides and Bromides: Copper catalysis is highly efficient for the coupling of morpholine with aryl iodides and bromides, often providing excellent yields.
Aryl Chlorides: The coupling of aryl chlorides with morpholine using copper catalysts is generally more challenging and may require higher temperatures and more specialized ligands.
Chan-Lam Coupling: The use of arylboronic acids in the Chan-Lam reaction allows for very mild reaction conditions, but often requires longer reaction times.[7]
Advantage over Palladium: A key advantage of copper catalysis is the avoidance of N,N-diarylation byproducts, even with an excess of the aryl halide.[9]
Head-to-Head Catalyst System Comparison: A Practical Summary
Feature
Palladium Catalysis (Buchwald-Hartwig)
Copper Catalysis (Ullmann/Chan-Lam)
Catalyst Cost
Higher
Lower
Ligand Cost
Generally higher (specialized phosphines)
Generally lower (amino acids, diamines)
Reaction Conditions
Milder for a broader range of substrates
Traditionally harsh, but milder with modern ligands
Substrate Scope
Excellent, including aryl chlorides
Good, but can be challenging with aryl chlorides
Functional Group Tolerance
Very high
Good, but can be sensitive to certain groups
Reaction Times
Generally shorter (2-24 h)
Can be longer, especially for Chan-Lam (24-72 h)
Air/Moisture Sensitivity
Requires inert atmosphere and anhydrous solvents
More tolerant, especially Chan-Lam
Key Advantage
High reactivity and broad substrate scope
Low cost, low toxicity, and avoidance of diarylation
Experimental Protocols
General Procedure for Palladium-Catalyzed N-Arylation of Morpholine
Materials:
Palladium precatalyst (e.g., Pd₂(dba)₃)
Phosphine ligand (e.g., XPhos)
Aryl halide
Morpholine
Base (e.g., K₃PO₄)
Anhydrous solvent (e.g., t-BuOH)
Schlenk tube or similar reaction vessel
Inert gas supply (Nitrogen or Argon)
Procedure:
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
Add the aryl halide (1.0 equiv), morpholine (1.2-1.5 equiv), and the base (2.0 equiv).
Add the anhydrous solvent via syringe.
Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
General Procedure for Copper-Catalyzed N-Arylation of Morpholine (Ullmann-type)
Materials:
Copper(I) iodide (CuI)
Ligand (e.g., L-Proline)
Aryl halide
Morpholine
Base (e.g., K₂CO₃)
Solvent (e.g., DMSO)
Reaction vial or flask
Procedure:
To a reaction vial, add CuI (5-10 mol%), the ligand (10-20 mol%), the aryl halide (1.0 equiv), morpholine (1.5-2.0 equiv), and the base (2.0 equiv).
Add the solvent.
Seal the vial and heat the reaction mixture with stirring at the desired temperature (typically 90-120 °C) for the specified time.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
Both palladium and copper catalyst systems offer powerful and complementary approaches for the N-arylation of morpholine. The choice of catalyst should be guided by a careful consideration of the specific aryl halide substrate, cost constraints, and the desired scale of the reaction.
For versatility and high reactivity, especially with challenging aryl chlorides, palladium-based catalysts with advanced phosphine ligands remain the gold standard.
For cost-effective synthesis, particularly with aryl iodides and bromides, modern copper-catalyzed systems provide an excellent and sustainable alternative.
The future of this field lies in the development of even more active and robust catalysts that can operate under milder conditions with lower catalyst loadings. The exploration of heterogeneous and recyclable catalysts will also be crucial for enhancing the sustainability of N-aryl morpholine synthesis on an industrial scale.[2]
References
Averin, A. D., et al. (2017). Pd- and Cu-catalyzed approaches in the syntheses of new cholane aminoanthraquinone pincer-like ligands. Beilstein Journal of Organic Chemistry, 13, 564–570. Available at: [Link]
Baryshnikov, A. T., et al. (2021). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 26(24), 7583. Available at: [Link]
Koenig, S. G., et al. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 10. Available at: [Link]
Surry, D. S., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3037–3045. Available at: [Link]
Fors, B. P., et al. (2017). Empirical & Computational Insights into N-Arylation Reactions Catalyzed by Pd-meta-Terarylphosphine Catalyst. Journal of the American Chemical Society, 139(11), 4102–4112. Available at: [Link]
Guillou, S., et al. (2008). Palladium- versus Copper-Catalyzed N-Arylation Towards an Efficient Access to Polysubstituted Dibenzophenanthrolines and Carbazoles. European Journal of Organic Chemistry, 2008(25), 4306–4314. Available at: [Link]
Wu, X., et al. (2021). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
Barros, S. D. T., et al. (2016). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. Catalysis Reviews, 58(4), 455-527. Available at: [Link]
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(20), 3799–3802. Available at: [Link]
González-Lao, E., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8345. Available at: [Link]
Yong, F. F., & Teo, Y.-C. (2010). Arylation of morpholine with various aryl halides catalyzed by MnCl₂·4H₂O. Tetrahedron Letters, 51(38), 5034-5037. Available at: [Link]
Munir, I., et al. (2019). Synthetic applications and methodology development of Chan–Lam coupling: a review. Molecular Diversity, 23(1), 215–259. Available at: [Link]
Bakar, N. A., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(11), 1361. Available at: [Link]
This guide provides a structured, authoritative protocol for the disposal of 4-(2-Methoxyphenyl)morpholine , synthesized from field-proven laboratory safety standards and regulatory compliance frameworks (RCRA/EPA). Part...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a structured, authoritative protocol for the disposal of 4-(2-Methoxyphenyl)morpholine , synthesized from field-proven laboratory safety standards and regulatory compliance frameworks (RCRA/EPA).
Part 1: Immediate Action Card (Safety Summary)
Status: Hazardous Organic Amine
Primary Hazard: Acute Toxicity (Oral), Skin/Eye Irritation.
Critical Incompatibility:DO NOT mix with oxidizing agents or nitrosating agents (e.g., nitrites). Risk of forming carcinogenic nitrosamines.
Do
Do NOT
✅ Segregate into "Basic/Organic" waste streams.
❌ Pour down the drain (Aquatic Toxicity Risk).
✅ Label clearly as "Hazardous Waste - Toxic/Irritant".
❌ Mix with strong acids (Exothermic reaction).
✅ Store in tightly closed HDPE or glass containers.
❌ Dispose with general trash or biohazard waste.
Part 2: Technical Identity & Chemical Profile
Understanding the physical properties of the specific isomer is crucial for selecting the correct waste stream (Solid vs. Liquid).
May require dissolution for liquid waste streams or handling as solid waste.
Basicity
Weak Base (Tertiary Amine)
Must be segregated from acids.
GHS Classification
Warning H302: Harmful if swallowed. H315/H319: Causes skin/eye irritation.
Requires PPE (Gloves, Goggles) during disposal.
Part 3: Pre-Disposal Stabilization & Segregation
Before disposal, you must stabilize the waste to prevent uncontrolled reactions in the waste container.
3.1 The Segregation Logic
The following decision tree illustrates the correct workflow for categorizing this chemical.
Figure 1: Waste Segregation Decision Tree. Note that pure solids should generally remain solid to minimize waste volume, unless rinsing glassware.
3.2 Critical Incompatibilities
Nitrosating Agents: Never mix morpholine derivatives with nitrites or nitrous acid. This generates N-nitrosamines , which are potent carcinogens and require a far more complex, expensive disposal protocol (P-List equivalent).
Strong Acids: Mixing with concentrated acids (Sulfuric, Nitric) will generate heat (exotherm) and potential spattering. If neutralizing, do so slowly in an ice bath before adding to waste.
Part 4: Step-by-Step Disposal Protocol
Follow this protocol to ensure compliance with EPA (RCRA) and local EHS regulations.
Scenario A: Disposal of Pure Solid/Oil (Expired or Surplus)
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.
Transfer: Transfer the solid/oil directly into the container. Do not dissolve solely for the purpose of disposal (this increases waste volume unnecessarily).
Labeling: Attach a hazardous waste tag.
Constituents: "4-(2-Methoxyphenyl)morpholine"
Hazards: Check "Toxic" and "Irritant".
Storage: Close lid tightly. Place in the Solid Hazardous Waste accumulation area.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
If solvent is DCM/Chloroform : Use the Halogenated Waste carboy.
If solvent is Acetone/Methanol/Ethyl Acetate : Use the Non-Halogenated Waste carboy.
pH Check: Ensure the waste stream is not acidic. If the reaction mixture was quenched with acid, neutralize it to pH 6-9 using Sodium Bicarbonate before adding to the organic waste container to prevent container degradation or gas evolution.
Pour & Log: Pour into the carboy using a funnel. Immediately log the volume and constituent name on the waste manifest attached to the carboy.
Scenario C: Empty Container Disposal
Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Acetone).
Rinsate Disposal: Pour the rinsate into the Non-Halogenated Organic Waste container.
Deface Label: Cross out the original label and mark "Empty".
Discard: Place the dry, uncapped bottle in the glass recycling or trash (depending on facility rules for triple-rinsed containers).
Part 5: Emergency Spill Procedures (P.A.S.S. Protocol)
If a spill occurs, autonomy and speed are vital.
Phase
Action
P rotect
Evacuate the immediate area. Don PPE (Nitrile gloves, lab coat, safety goggles). Ensure ventilation is active.[1][4][5][6][7]
A bsorb
Do not use paper towels (flammability risk). Use an inert absorbent like Vermiculite , Dry Sand , or a commercial Spill Pillow .
S weep
Using a dustpan and brush, sweep the saturated absorbent into a heavy-duty plastic bag or sealable container.
S eal
Seal the bag/container. Label as "Hazardous Waste - Spill Debris (Contains 4-(2-Methoxyphenyl)morpholine)". Contact EHS for pickup.
Part 6: The Disposal Lifecycle (Cradle-to-Grave)
Understanding where the chemical goes helps enforce the importance of segregation.
Figure 2: Cradle-to-Grave Lifecycle. Incineration is the standard destruction method for amine-containing organics to prevent environmental leaching.
References
PubChem. (n.d.). Compound Summary: Morpholine derivatives.[3] National Library of Medicine. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Classification and Labelling Inventory. Retrieved from [Link]
Navigating the Safe Handling of 4-(2-Methoxyphenyl)morpholine: A Guide for Laboratory Professionals
For the researcher dedicated to advancing drug discovery and development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, field-tested protocols for...
Author: BenchChem Technical Support Team. Date: February 2026
For the researcher dedicated to advancing drug discovery and development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of 4-(2-Methoxyphenyl)morpholine, a compound with significant potential in medicinal chemistry. By moving beyond mere compliance and embedding a deep understanding of the "why" behind each safety measure, we aim to foster a culture of proactive safety and scientific excellence.
Understanding the Hazard Profile: A Proactive Stance on Safety
4-(2-Methoxyphenyl)morpholine is a substituted morpholine derivative. While specific toxicological data for this compound is limited, a comprehensive safety strategy necessitates an evaluation of its structural components: the aromatic amine and the morpholine ring. A Safety Data Sheet (SDS) for 4-(2-Methoxyphenyl)morpholine indicates it can cause serious eye irritation and skin irritation.[1] Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[1] Furthermore, it may cause skin sensitization through contact.[1]
The morpholine moiety itself is classified as a flammable liquid and is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[2][3][4] Aromatic amines, as a class, are known for their potential to be absorbed through the skin and can have systemic effects. Therefore, our approach to handling 4-(2-Methoxyphenyl)morpholine must be conservative and account for the potential hazards of both of these structural alerts.
Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense
A multi-layered PPE strategy is crucial to mitigate the risks associated with 4-(2-Methoxyphenyl)morpholine. The selection of appropriate PPE is not a passive exercise but a critical, risk-informed decision.
Essential PPE for Handling 4-(2-Methoxyphenyl)morpholine
PPE Component
Specification
Rationale
Hand Protection
Nitrile or neoprene gloves.[6] Consider double-gloving for extended handling periods.
Provides a barrier against skin contact, which can cause irritation and sensitization.[1] A quantitative study on aromatic amine permeation highlights the importance of selecting appropriate glove materials.[7]
Eye and Face Protection
Safety glasses with side shields or chemical splash goggles are mandatory.[1] A full-face shield should be worn when there is a significant risk of splashing.[5][6]
Protects against splashes that can cause serious eye irritation.[1]
Skin and Body Protection
A flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or coveralls should be worn.[1]
Protects against skin contact and contamination of personal clothing.
Respiratory Protection
Use in a well-ventilated area or under a chemical fume hood.[8] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]
Minimizes the risk of inhaling harmful vapors.
Operational Plan: From Receipt to Disposal
A meticulous and well-documented operational plan is the bedrock of laboratory safety. This plan should encompass every stage of the compound's lifecycle within the laboratory.
Receiving and Storage
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
Labeling: Ensure the container is clearly labeled with the compound name, hazard pictograms, and date of receipt.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10] The storage area should be clearly designated for hazardous chemicals. Keep containers tightly closed.[2][3]
Handling and Use Protocol
This protocol is designed to be a self-validating system, ensuring that each step reinforces a safe working environment.
Preparation:
Designate a specific area for handling 4-(2-Methoxyphenyl)morpholine, preferably within a certified chemical fume hood.
Assemble all necessary equipment and reagents before commencing work.
Ensure that an emergency eyewash station and safety shower are readily accessible.
Weighing and Aliquoting:
Perform all weighing and aliquoting operations within a chemical fume hood to minimize inhalation exposure.
Use non-sparking tools to prevent ignition sources, as the morpholine component is flammable.[2][3][10]
Handle the compound gently to avoid creating dust or aerosols.
Experimental Procedures:
When conducting reactions, ensure the apparatus is properly assembled and secured.
Maintain a clean and organized workspace to prevent accidental spills.
Do not eat, drink, or smoke in the laboratory.[1][2][4]
Post-Experiment:
Decontaminate all surfaces and equipment that have come into contact with the compound.
Wash hands thoroughly with soap and water after handling.
Spill Management
In the event of a spill, immediate and decisive action is critical to prevent exposure and further contamination.
Evacuate: Immediately evacuate non-essential personnel from the affected area.
Ventilate: Ensure the area is well-ventilated, if safe to do so.
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[5][11] Do not use combustible materials like paper towels.
Collect: Using non-sparking tools, carefully collect the absorbed material into a labeled, sealable container for disposal.[2][5][11]
Decontaminate: Clean the spill area with an appropriate decontaminating solution.
Disposal Plan: Responsible Stewardship
Proper disposal of 4-(2-Methoxyphenyl)morpholine and its contaminated waste is a legal and ethical responsibility.
Waste Segregation:
Collect all waste containing 4-(2-Methoxyphenyl)morpholine, including contaminated PPE and absorbent materials, in a designated and clearly labeled hazardous waste container.
Containerization:
Use chemically resistant containers that can be securely sealed.
Labeling:
Label the waste container with "Hazardous Waste" and the specific chemical name.
Disposal:
Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.[12]
Visualizing the Workflow for Safety and Compliance
To further clarify the procedural flow, the following diagrams illustrate the key decision-making processes in handling 4-(2-Methoxyphenyl)morpholine.
Caption: High-level workflow for handling 4-(2-Methoxyphenyl)morpholine.
Caption: Decision tree for responding to a 4-(2-Methoxyphenyl)morpholine spill.
By adhering to these protocols, researchers can confidently handle 4-(2-Methoxyphenyl)morpholine, ensuring both personal safety and the integrity of their scientific endeavors. This guide serves as a living document; always consult your institution's specific safety guidelines and the most current Safety Data Sheet.
References
4 - SAFETY DATA SHEET. (2020-06-07).
Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022 - Redox. (2022-10-01).
Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG.
Safety Data Sheet: Morpholine - Carl ROTH.
MORPHOLINE - CAMEO Chemicals - NOAA.
Hazardous Substance Fact Sheet - NJ.gov.
Morpholine - SAFETY DATA SHEET. (2025-04-16).
Morpholine - Santa Cruz Biotechnology.
SAFETY DATA SHEET - Morpholine. (2010-08-06).
SAFETY DATA SHEET - Morpholine - Nexchem Ltd.
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
Safety Data Sheet: Morpholine - Carl ROTH.
Emergency Response & PPE - Ammonia Refrigeration PSM. (2020-03-09).
Safety Data Sheet: 4-(1-oxo-2-propenyl)-morpholine - Chemos GmbH&Co.KG.
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025-07-09).
A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed.